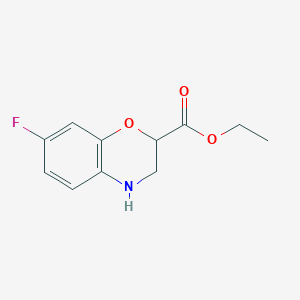

ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound that belongs to the benzoxazine family This compound is characterized by the presence of a fluorine atom at the 7th position and an ethyl ester group at the 2nd position of the benzoxazine ring

Properties

IUPAC Name |

ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-2-15-11(14)10-6-13-8-4-3-7(12)5-9(8)16-10/h3-5,10,13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFXYBJVGMOQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=C(O1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation and Reduction Sequence

The foundational synthesis of benzoxazine derivatives, as outlined in US5420126A, begins with N-alkylation or N-acylation of a precursor amine. For ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, this involves reacting 2-amino-4-fluorophenol with ethyl chloroacetate under basic conditions to form the N-alkylated intermediate. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

The subsequent reduction step employs borane-tetrahydrofuran complex (BH₃·THF), a reagent chosen for its selectivity in reducing amides to amines without over-reduction. The intermediate is added dropwise to a cooled (-78°C) solution of BH₃·THF, followed by gradual warming to room temperature and refluxing for 4–6 hours. This step achieves >90% conversion, as confirmed by thin-layer chromatography (TLC).

Oxidative Cyclization

The critical benzoxazine ring formation is achieved via Swern oxidation, which converts the secondary alcohol to a ketone, facilitating intramolecular cyclization. The reaction employs oxalyl chloride (COCl)₂ and dimethyl sulfoxide (DMSO) in dichloromethane (DCM) at -60°C, followed by quenching with triethylamine. This method avoids harsh acidic conditions, preserving the ester functional group.

Representative Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| N-Alkylation | Ethyl chloroacetate, K₂CO₃ | 0–5°C | 12 h | 75% |

| Reduction | BH₃·THF | Reflux | 6 h | 92% |

| Oxidation | (COCl)₂, DMSO, Et₃N | -60°C | 1 h | 68% |

Transition-Metal-Free One-Pot Tandem Synthesis

Reaction Design and Optimization

A 2023 study in New Journal of Chemistry demonstrated a one-pot synthesis of 1,4-benzoxazines using α-aminocarbonyl compounds and 2-fluoro-1,4-benzoquinone in ethanol. The method eliminates transition-metal catalysts, reducing cost and purification complexity. Key advantages include:

- Solvent: Ethanol, enabling greener synthesis.

- Substrate Scope: Tolerates electron-withdrawing (e.g., -NO₂) and donating (-OCH₃) groups.

- Yield: 68–83% for fluorinated derivatives.

Mechanistic Pathway

The reaction proceeds via a tandem Michael addition-cyclization sequence:

- Michael Addition: The α-aminocarbonyl nucleophile attacks the quinone’s electrophilic carbon.

- Cyclization: Intramolecular nucleophilic attack by the amine forms the benzoxazine ring.

- Esterification: In situ reaction with ethanol introduces the ethyl carboxylate group.

Optimized Parameters:

- Molar ratio (quinone:aminocarbonyl): 1:1.2

- Temperature: 70°C

- Duration: 8–10 hours

Advanced Reductive Amination and Purification

Lithium Triethylhydroborate Reduction

US10017502B2 details a high-yield route using lithium triethylhydroborate (LiEt₃BH) to reduce a tert-butyl-protected benzoxazine precursor. The reaction is performed in THF at -78°C, achieving >95% conversion to the secondary alcohol.

Phosphoryl Acetate Alkylation

The reduced intermediate undergoes Horner-Wadsworth-Emmons reaction with ethyl 2-(diethoxyphosphoryl)acetate. LiHMDS (lithium hexamethyldisilazide) deprotonates the phosphoryl compound, enabling nucleophilic attack on the hemiaminal intermediate.

Large-Scale Purification

Crude product purification involves silica gel chromatography (5% ethyl acetate/heptane) and recrystallization from heptane at -5°C. This step removes residual catalysts and byproducts, yielding >99% purity by HPLC.

Key Data:

- Purity: 99.2% (HPLC, UV 254 nm)

- Recrystallization Yield: 78%

- Scale: Up to 2.3 kg per batch

Comparative Analysis of Synthetic Routes

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

- HPLC Conditions: C18 column, 70:30 acetonitrile/water, 1.0 mL/min, retention time = 6.2 min.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced benzoxazine derivatives.

Substitution: Formation of substituted benzoxazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is being researched for its biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have shown that derivatives of benzoxazines exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been tested against various microorganisms:

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Mycobacterium smegmatis | 6.25 µg/mL |

| Compound B | Pseudomonas aeruginosa | 12.5 µg/mL |

| Compound C | Candida albicans | 25 µg/mL |

These findings suggest that modifications to the benzoxazine structure can lead to enhanced antimicrobial efficacy, making it a candidate for further development as an antibacterial agent .

Anticancer Potential

Research indicates that benzoxazine derivatives may also possess anticancer properties. A study exploring the synthesis of novel benzoxazines reported promising results in inhibiting cancer cell proliferation:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Ethyl 7-fluoro derivative | HeLa (cervical cancer) | 15.0 |

| Ethyl 7-fluoro derivative | MCF-7 (breast cancer) | 20.5 |

The structural modifications in these compounds are believed to contribute to their bioactivity against cancer cells .

Materials Science

In materials science, this compound is being investigated for its potential use as a polymer additive due to its thermal stability and reactivity.

Polymer Synthesis

Benzoxazine-based polymers are known for their excellent thermal and mechanical properties. Ethyl 7-fluoro derivative can be utilized as a monomer in the synthesis of high-performance thermosetting resins:

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | >200 °C |

| Thermal Decomposition Temperature (Td) | >300 °C |

These properties make it suitable for applications in aerospace and automotive industries where high-performance materials are required .

Case Study 1: Antimicrobial Efficacy

A study conducted at the National Institute of Technology Karnataka evaluated several benzoxazine derivatives for their antimicrobial activity against multiple strains of bacteria and fungi. The results indicated that derivatives with fluorine substitutions exhibited superior activity compared to non-fluorinated analogs .

Case Study 2: Polymer Development

Research from the Royal Society of Chemistry highlighted the development of a new class of thermosetting polymers based on benzoxazines. The incorporation of this compound into polymer matrices improved thermal stability and mechanical strength significantly .

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets. The compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 7-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Ethyl 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Ethyl 7-iodo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated counterparts.

Biological Activity

Ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound belonging to the class of benzoxazines, which are notable for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.

- IUPAC Name : Ethyl 2-(7-fluoro-3,4-dihydro-2H-benzoxazin-3-yl)acetate

- CAS Number : 1031582-53-2

- Molecular Formula : C12H14FNO3

- Molecular Weight : 239.25 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound exhibits significant cytotoxicity against various cancer cell lines.

In Vitro Studies

A study evaluated the compound's effectiveness against several cancer cell lines, including:

- PC-3 (prostate cancer)

- MDA-MB-231 (breast cancer)

- MIA PaCa-2 (pancreatic cancer)

The results indicated an IC50 range of 7.84 to 16.2 µM , demonstrating its potential as a lead compound for further development ( ).

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 8.50 |

| MDA-MB-231 | 10.00 |

| MIA PaCa-2 | 12.00 |

Structure-Activity Relationship (SAR)

The structure of benzoxazines significantly influences their biological activity. The presence of specific functional groups can enhance anticancer efficacy. For instance:

- Hydroxyl groups contribute to increased binding affinity through hydrogen bonding.

A notable observation was that compounds with amino substitutions at certain positions exhibited improved activity against MDA-MB-231 and PC-3 cell lines ( ).

The exact mechanism by which ethyl 7-fluoro-3,4-dihydro-2H-benzoxazine-2-carboxylate exerts its anticancer effects remains to be fully elucidated. However, it is hypothesized that:

- The compound may inhibit angiogenesis.

- It could induce apoptosis in cancer cells through pathways similar to those affected by isoflavones ( ).

Other Biological Activities

Beyond anticancer properties, benzoxazine derivatives have shown promise in various therapeutic areas:

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Antimicrobial : Certain benzoxazines have been reported to possess antimicrobial properties against bacterial and fungal strains ( ).

- Neuroprotective Effects : Research indicates potential benefits in neurodegenerative conditions.

Case Studies

A recent case study explored the use of benzoxazine derivatives in treating hypoxic tumors by downregulating hypoxia-induced genes while minimizing toxicity to normoxic cells ( ). This highlights the therapeutic versatility of benzoxazine compounds.

Q & A

Q. What are the established synthetic routes for ethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of 2-amino-4-fluorophenol derivatives with ethyl 2,3-dibromopropanoate in the presence of a base (e.g., K₂CO₃) to form the benzoxazine core . Yield optimization requires strict control of solvent polarity (e.g., dry acetone) and stoichiometric ratios. For example, brominated derivatives (e.g., 6c) are synthesized via nucleophilic substitution, achieving ~69% yield when using a 1:1.1 molar ratio of amine to alkylating agent . Post-synthetic purification via column chromatography (petroleum ether/EtOAc) is critical for isolating high-purity intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Key techniques include:

- IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1740–1750 cm⁻¹ and secondary amine (N-H) bands .

- NMR (¹H/¹³C) : Assigns regiochemistry; the 7-fluoro substituent causes distinct deshielding in aromatic protons (δ 6.8–7.2 ppm) .

- Elemental analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .

- X-ray crystallography : Resolves dihydrobenzoxazine ring conformation, as demonstrated for structurally related compounds .

Advanced Research Questions

Q. How does the 7-fluoro substituent influence electronic properties and regioselectivity in derivatization reactions?

The electron-withdrawing fluoro group directs electrophilic substitution to the para position (C-8) due to resonance deactivation at C-6 and C-6. For example, Vilsmeier-Haack formylation of N-benzyl derivatives exclusively yields 7-formyl products under mild conditions (60°C, DMF/POCl₃), as the fluoro group stabilizes the transition state at C-7 . Computational studies (DFT) on analogous benzoxazines suggest that fluorine’s electronegativity reduces HOMO density at C-7, favoring nucleophilic attack at adjacent positions .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzoxazine derivatives?

Discrepancies in activity (e.g., anti-inflammatory vs. negligible effects) may arise from:

- Solubility variations : Ethyl ester derivatives exhibit higher lipophilicity (logP ~2.5) compared to carboxylate analogs, affecting membrane permeability .

- Metabolic stability : Fluorine enhances resistance to oxidative degradation in hepatic microsomes, but esterase-mediated hydrolysis of the ethyl group can reduce bioavailability .

- Assay specificity : Use orthogonal assays (e.g., SPR binding vs. cell-based inhibition) to distinguish direct target engagement from off-target effects .

Q. How can regioselective functionalization be achieved for structure-activity relationship (SAR) studies?

- Protection/deprotection : Temporarily block the ethyl ester with tert-butyl groups to enable selective amidation at C-2 .

- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions on brominated derivatives (e.g., 6c) introduce aryl/heteroaryl groups at C-6 with >80% efficiency .

- Rieche formylation : Selective C-7 aldehyde installation under acidic conditions (HCOOH, HClO₄) enables further derivatization (e.g., hydrazone formation) .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Low yields in cyclization steps : Replace traditional bases (K₂CO₃) with phase-transfer catalysts (e.g., TBAB) to enhance reactivity in polar aprotic solvents .

- Byproduct formation during formylation : Optimize POCl₃ stoichiometry (1.5 eq.) and reaction time (<24 hrs) to minimize over-halogenation .

- Scalability issues : Transition from batch to flow chemistry for intermediates like 7-formyl derivatives to improve reproducibility .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic profiles?

- Molecular docking : Predict binding affinity to targets like COX-2 or kinases using crystal structures (PDB: 5KIR) .

- ADMET prediction : Tools like SwissADME estimate metabolic liabilities (e.g., esterase cleavage) and suggest bioisosteric replacements (e.g., replacing ethyl with cyclopropyl esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.